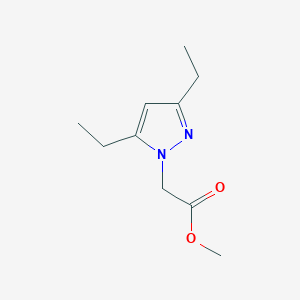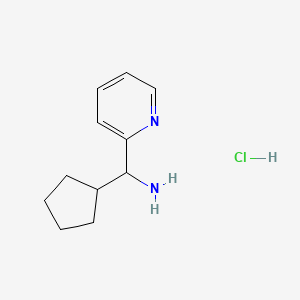
Cyclopentyl(pyridin-2-yl)methanamine hydrochloride
Overview
Description
Cyclopentyl(pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 . It is a derivative of methanamine, which is a heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for Cyclopentyl(pyridin-2-yl)methanamine is1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2 . This indicates that the compound has a cyclopentyl group attached to a methanamine moiety, which is further connected to a pyridin-2-yl group. Physical And Chemical Properties Analysis
Cyclopentyl(pyridin-2-yl)methanamine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Polymerization Catalyst
Cyclopentyl(pyridin-2-yl)methanamine hydrochloride has been used in the synthesis of Palladium(II) complexes, which demonstrated high catalytic activity for the polymerization of methyl methacrylate. This suggests its potential as a catalyst in polymer synthesis, contributing to the creation of materials with specific properties (Kim, E. Kim, Lee, & Lee, 2014).
Synthesis of Schiff Bases
It has been involved in the synthesis of novel Schiff bases, which were explored for anticonvulsant activity. This indicates its role in the development of potential therapeutic agents (Pandey & Srivastava, 2011).
Structural Chemistry and Mechanistic Studies
In the study of unexpected products from condensation reactions, this compound played a role in elucidating complex chemical transformations, contributing to the understanding of reaction mechanisms and synthetic methods (Rusnac et al., 2020).
Catalysis in Organic Synthesis
The compound has been used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, showing good activity and selectivity in catalytic applications. This highlights its utility in fine-tuning reaction conditions and outcomes in organic synthesis (Roffe et al., 2016).
Antimicrobial and Antioxidant Applications
In a study focused on antimicrobial and antioxidant activity, derivatives of this compound were shown to have moderate antifungal activity. This suggests its potential in the development of new antimicrobial agents (Wu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
cyclopentyl(pyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10;/h3-4,7-9,11H,1-2,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHYFOFFFHCXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


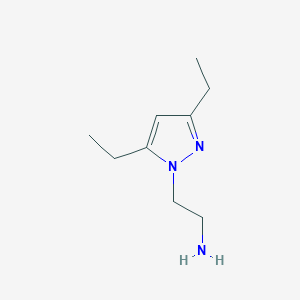



![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)
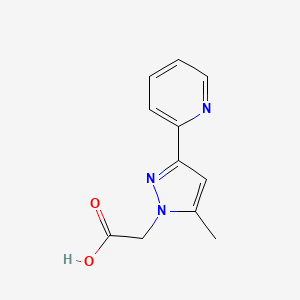
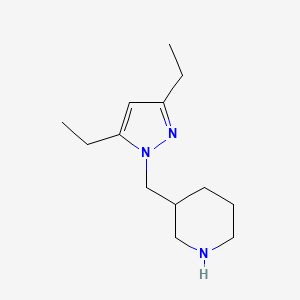
![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1471926.png)
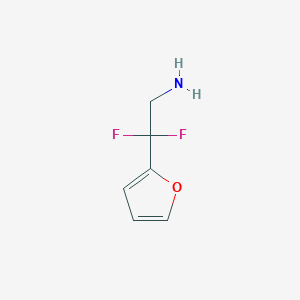
![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)

![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)
